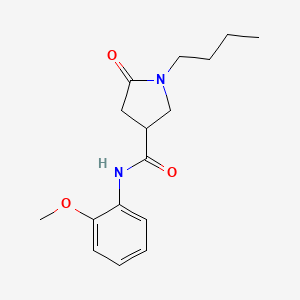
4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide
Vue d'ensemble
Description
4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including pharmacology, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting their activity, 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide can induce cell death in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide can have various biochemical and physiological effects on cells. It can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of certain genes involved in cell proliferation. Additionally, it can also affect the expression of various inflammatory cytokines and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide is its potential as a potent anticancer agent. It can induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its toxicity. It can have adverse effects on normal cells, and its dosage needs to be carefully regulated.
Orientations Futures
The potential applications of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide in scientific research are vast, and there are several future directions that can be explored. One of the areas of interest is the development of new cancer therapies based on this compound. Additionally, it can also be studied for its potential applications in material science, where its unique chemical properties can be utilized for the development of new materials with specific properties.
Conclusion:
In conclusion, 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research. Its potential applications in pharmacology, biochemistry, and material science make it a promising candidate for the development of new therapies and materials. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide have been discussed in this paper, providing an overview of its potential in scientific research.
Applications De Recherche Scientifique
The potential applications of 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide in scientific research are diverse. One of the primary areas of interest is pharmacology, where this compound has been studied for its anticancer properties. Studies have shown that 4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-12(18)13-4-6-14(7-5-13)21(19,20)17(10-2-8-15)11-3-9-16/h4-7H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOWFGLALWEEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N,N-bis(2-cyanoethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4651552.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)


![3,4-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4651567.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4651589.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4651605.png)
![3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4651613.png)